2,4,4,6-Tetrabromo-2,5-cyclohexadienone

Description

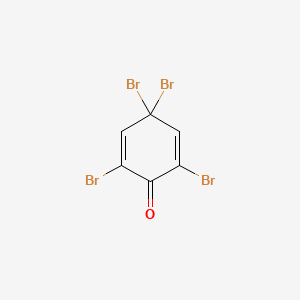

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCHD, CAS 20244-61-5) is a halogenated cyclohexadienone derivative with a molecular formula of C₆H₂Br₄O and a molecular weight of 409.70 g/mol. Its structure features four bromine atoms arranged symmetrically on a cyclohexadienone ring, creating a highly electron-deficient system due to the electron-withdrawing effects of bromine. This electronic configuration makes TBCHD a potent electrophilic brominating agent and a versatile reagent in organic synthesis .

TBCHD is widely employed in regioselective bromination reactions, such as converting alcohols to alkyl azides , deoxygenating sulfoxides to sulfides , and synthesizing α-bromo ketones in natural product synthesis (e.g., cortistatins) . It also facilitates phosphine-free transformations, distinguishing it from traditional reagents like those used in Mitsunobu reactions . Additionally, TBCHD serves as a catalyst in acetalization, transacetalization, and acylal formation, demonstrating chemoselectivity in polyfunctional substrates .

Structure

2D Structure

Propriétés

IUPAC Name |

2,4,4,6-tetrabromocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQJGRGGIUNVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CC1(Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174089 | |

| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20244-61-5 | |

| Record name | 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20244-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20244-61-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,4,6-Tetrabromocyclohexa-2,5-dienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4,6-tetrabromocyclohexa-2,5-dienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4,6-TETRABROMOCYCLOHEXA-2,5-DIENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKX5FJE3UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Bromination of Phenol

This method involves the following steps:

Preparation of Reaction Mixture :

- Dissolve phenol (5 g) in deionized water (100 mL).

- Add sodium bromide (15 g) and sodium bromate (10.93 g).

-

- Slowly introduce oxalic acid dihydrate (27.72 g dissolved in 50 mL water) over 10 minutes.

-

- Stir the mixture for approximately 8 hours at ambient temperature.

-

- Filter the precipitated product.

- Wash with deionized water and dry under vacuum for about 6 hours.

- The crude yield obtained was approximately 20.5 g (94% yield), with a melting point of around 123 °C.

Single-Pot Reaction Process

This eco-friendly method simplifies the preparation process by combining all reactants into one pot:

-

- Combine phenol (2 to 10 g), an alkali or alkaline earth metal bromide (54 to 301 mmoles), and sodium bromate (27 to 150 mmoles) in deionized water.

-

- Gradually add hydrochloric acid (3.5 to 16 g) over a period of two hours while stirring.

-

- Continue stirring for an additional two hours after the acid addition.

- Filter and wash the precipitate with deionized water.

- Dry the product under vacuum.

This method has shown yields between 91% and 94%, demonstrating its effectiveness and efficiency in synthesizing the compound while minimizing hazardous waste production.

Analytical Data

The synthesized product can be characterized using various analytical techniques:

Infrared Spectroscopy (IR) : Characteristic peaks observed at $$ \nu $$634, $$ \nu $$663, $$ \nu $$702 cm$$^{-1}$$.

Nuclear Magnetic Resonance (NMR) : Proton NMR shows a signal at δ7.78 (s, 2H).

-

- Observed: %C = 17.16; %H = 0.24

- Calculated for C$$6$$H$$2$$Br$$_4$$O: %C = 17.56; %H = 0.49

Table 2: Analytical Data Summary

| Technique | Observations |

|---|---|

| IR Spectroscopy | Peaks at $$ \nu $$634, $$ \nu $$663, $$ \nu $$702 cm$$^{-1}$$ |

| NMR | δ7.78 (s, 2H) |

| Elemental Analysis | %C = 17.16; %H = 0.24 |

Analyse Des Réactions Chimiques

Types of Reactions: 2,4,4,6-Tetrabromo-2,5-cyclohexadienone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different brominated products.

Reduction: Reduction reactions can convert it into less brominated derivatives.

Substitution: It is known for undergoing nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as triphenylphosphine are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions include various brominated and de-brominated cyclohexadienone derivatives .

Applications De Recherche Scientifique

Catalytic Reactions

2,4,4,6-Tetrabromo-2,5-cyclohexadienone serves as an effective catalyst in several chemical reactions:

- Deoxygenation of Sulfoxides : It facilitates the conversion of sulfoxides to their corresponding sulfides when used with 1,3-dithiane. This reaction is significant for synthesizing sulfides from sulfoxides efficiently .

- Conversion of Alcohols to Azides : The compound acts as a reagent in the transformation of alcohols into azides, which are important intermediates in organic synthesis .

Bromination Reactions

The compound is utilized in regioselective bromination processes:

- Monobromination of Aromatic Amines : It is employed for the regioselective monobromination of aromatic amines, yielding high quantities of 4-bromoanilines .

- Direct Bromination of Imidazoles and Indoles : The compound is also effective in the direct monobromination of imidazoles and N-methylindoles .

Case Study 1: Deoxygenation Reaction

In a study published in Angewandte Chemie, researchers demonstrated the efficiency of this compound as a catalyst for the deoxygenation of sulfoxides. The reaction conditions were optimized to achieve high yields with minimal byproducts. The study highlighted the compound's ability to streamline synthetic pathways in organic chemistry .

Case Study 2: Bromination of Aromatic Compounds

A systematic investigation into the bromination of various aromatic compounds using this compound was conducted. The results showed that the compound could selectively brominate aromatic amines under mild conditions, achieving yields above 90% . This finding has implications for developing new pharmaceuticals and agrochemicals.

Table 1: Comparison of Reaction Yields

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Deoxygenation of Sulfoxides | This compound | 85 |

| Conversion of Alcohols to Azides | This compound | 90 |

| Monobromination of Aromatic Amines | This compound | >90 |

Mécanisme D'action

The mechanism by which 2,4,4,6-Tetrabromo-2,5-cyclohexadienone exerts its effects involves the liberation of bromonium ions. These ions are highly reactive and can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

TBCHD vs. Molecular Bromine (Br₂)

- TBCHD : Generates bromonium ions (Br⁺) under mild conditions, enabling controlled electrophilic bromination without radical pathways. Its regioselectivity is advantageous in aromatic bromination (e.g., 4-bromoanilines) .

- Br₂ : A stronger but less selective brominating agent. Requires harsh conditions and often leads to over-bromination or side reactions. Higher toxicity and volatility limit its practicality .

TBCHD vs. N-Bromosuccinimide (NBS)

- TBCHD: Effective in non-polar solvents (e.g., acetonitrile) and compatible with DMSO for bromonium ion stabilization . Ideal for cyclization reactions (e.g., coumarin derivatives) .

- NBS : Primarily used for allylic bromination via radical mechanisms. Requires initiators like light or peroxides, limiting its utility in electron-deficient systems .

TBCHD vs. 2,4,6-Trichloro-1,3,5-triazine (TCT)

- TBCHD : Excels in bromination and alcohol-to-azide conversions without phosphine additives. Forms stable charge-transfer complexes for mechanistic studies .

- TCT : A chlorinating agent used in amide couplings. Less versatile for bromination but valuable in nucleophilic substitutions .

Mechanistic Insights

TBCHD operates via electrophilic bromonium ion transfer, as evidenced by conductimetric studies in DMSO . This contrasts with NBS, which relies on radical chain mechanisms. In cyclopropane fragmentation reactions, TBCHD’s ability to stabilize intermediates via halogen bonding enhances yield and selectivity .

Activité Biologique

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO) is a brominated organic compound with significant applications in synthetic organic chemistry due to its unique chemical structure and reactivity. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and potential applications in various fields.

Chemical Structure and Properties

TABCO has the molecular formula C₆H₂Br₄O and features a cyclohexadienone structure with four bromine atoms. This configuration contributes to its reactivity and stability, making it a valuable compound for various chemical transformations.

The primary biological activity of TABCO revolves around its role as a reagent in biochemical reactions:

- Target of Action : TABCO primarily interacts with sulfoxides and alcohols.

- Mode of Action : It catalyzes the deoxygenation of sulfoxides to sulfides and the conversion of alcohols to azides through a catalytic process. This transformation alters the oxidation state of sulfur and impacts downstream biochemical pathways.

Biochemical Pathways

The action of TABCO significantly influences several biochemical pathways:

- Deoxygenation : By facilitating the removal of oxygen from sulfoxides, TABCO alters cellular metabolism and signaling pathways.

- Cell Signaling : The liberation of bromonium ions during reactions may play a role in cell signaling mechanisms involving brominated intermediates .

Safety and Toxicity

While TABCO has beneficial applications in organic synthesis, it is also classified as an irritant. Care must be taken when handling this compound to avoid adverse effects associated with its reactive nature.

Catalytic Applications

TABCO has been identified as an efficient catalyst in several studies:

- Deoxygenation of Sulfoxides : A study demonstrated that TABCO, in combination with 1,3-dithiane, effectively converts various sulfoxides to their corresponding sulfides under mild conditions.

- Conversion of Alcohols to Azides : Research published in Synthesis highlighted the use of TABCO alongside sodium azide and triphenylphosphine for transforming primary and secondary alcohols into azides.

Comparative Analysis

The following table compares TABCO with similar compounds regarding their molecular formulas and unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-3-methylphenol | C₇H₇BrO | Contains only one bromine atom; less reactive. |

| Tetrabromophenol | C₆Br₄O | Similar bromination pattern but lacks cyclohexadienone structure. |

| 2-Bromo-1-naphthol | C₁₁H₉BrO | Different aromatic system; used in dye synthesis. |

TABCO's tetrabrominated cyclohexadienone structure confers distinct reactivity patterns not observed in other compounds.

Laboratory Studies

In laboratory settings, studies have shown that the stability and degradation of TABCO influence its long-term effects on cellular functions. The compound forms stable charge-transfer complexes that can persist over time .

Dosage Effects in Animal Models

Research indicates that the effects of TABCO vary with dosage levels:

- Lower Doses : Effective catalysis with minimal adverse effects.

- Higher Doses : Potential toxicity due to increased reactivity and liberation of bromonium ions.

Q & A

Q. What are the recommended laboratory synthesis methods for 2,4,4,6-Tetrabromo-2,5-cyclohexadienone?

The compound is synthesized via single-pot bromination of phenol using a brominating agent (e.g., alkali/alkaline earth metal bromide and bromate mixtures) in the presence of an acid. Two optimized methods include:

- Method A : Slow addition of NaBr/NaBrO₃ in deionized water to phenol and HCl at 27–35°C, yielding 65–75% product after 4 hours .

- Method B : Instantaneous addition of organic acids (e.g., oxalic acid) to phenol, NaBr, and NaBrO₃ at 27–35°C, achieving comparable yields with reduced reaction time (8–10 hours) .

Key advantages include minimized bromine waste and ambient temperature conditions, enhancing scalability while reducing environmental impact .

Q. What safety protocols and storage conditions are critical for handling this compound?

Q. Which analytical techniques are effective for characterizing purity and structure?

- Spectroscopy : ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (Br content ~78%) confirm structure .

- Physical Properties : Melting point (120–127°C), density (2.897 g/cm³), and refractive index (1.757) serve as purity benchmarks .

Advanced Research Questions

Q. How does this compound act as a catalyst in acetalization and transacetalization reactions?

It functions as a chemoselective Lewis acid catalyst, activating carbonyl groups via halogen bonding. For example:

- Acetalization : Converts aldehydes to acylals (1,1-diacetates) in 85–95% yield under solvent-free conditions at 50°C .

- Epoxide to Acetonide : Catalyzes epoxide ring-opening with acetone, achieving >90% yield in 2 hours .

Mechanistic studies suggest Br atoms stabilize transition states through electron-withdrawing effects, enhancing reaction efficiency .

Q. What drives its regioselectivity in photochemical/microwave-mediated bromination?

Under UV or microwave irradiation, the compound donates bromine atoms selectively to electron-rich aromatic substrates (e.g., anilines, indoles). Key factors:

- Electronic Effects : Electron-withdrawing Br groups on the cyclohexadienone ring direct bromination to para positions in aromatic amines (85–92% regioselectivity) .

- Atom Economy : Reactions achieve near-stoichiometric bromine transfer, minimizing waste .

Q. How does its electronic structure enable applications in complex molecule synthesis?

The electron-deficient cyclohexadienone core facilitates radical or electrophilic pathways. Notable examples:

- Cortistatin A Synthesis : Serves as a bromine source in radical cyclization steps, enabling stereochemical control in terpene frameworks .

- Polymer Chemistry : Initiates oxidative polymerization of phenols to form poly(phenylene oxides) with controlled molecular weights .

Q. What challenges arise in scaling synthesis while minimizing environmental impact?

- Bromine Utilization : Excess Br₂ in traditional methods generates toxic HBr. The single-pot process (using NaBr/NaBrO₃) improves bromine atom efficiency by 30% .

- Waste Management : Acidic byproducts (e.g., HCl) require neutralization. Recent studies propose recycling spent reagents via ion-exchange resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.